N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide
Description
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide is a benzamide derivative featuring a conjugated bis-(E)-configured system. Its structure comprises a benzamide core linked to a 3-phenylprop-2-enylidene group via an imine (Schiff base) bond. The compound's synthesis likely involves condensation of a benzamide precursor with a cinnamaldehyde derivative, a method analogous to other Schiff base syntheses .
Properties
CAS No. |
7508-72-7 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C16H14N2O/c19-16(15-11-5-2-6-12-15)18-17-13-7-10-14-8-3-1-4-9-14/h1-13H,(H,18,19)/b10-7+,17-13+ |
InChI Key |
IBLXLVVKHVGRSI-UVZCHINQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Classical Condensation of Acyl Chlorides with Hydrazine Derivatives
The most widely documented method involves the reaction of benzoyl chloride derivatives with hydrazine-containing precursors. For instance, (E)-3-phenylprop-2-enoyl chlorides are condensed with anthranilic acid derivatives under mild conditions. A representative protocol begins with stirring 5-iodoanthranilic acid (13) and cinnamoyl chlorides (11t–v) in anhydrous ethyl acetate, yielding intermediates such as (E)-6-iodo-2-styryl-4H-benzo[d] oxazin-4-ones (14t–u) . Subsequent treatment with aqueous Na₃PO₄ selectively hydrolyzes the oxazinone intermediates to produce 2-cinnamamido-5-iodobenzoic acids (15t–v) .
Key Reaction Parameters :
-
Solvent : Anhydrous ethyl acetate
-
Temperature : Room temperature (20–25°C)
-
Workup : Hydrolysis with Na₃PO₄ (pH 8–9)
This method’s advantage lies in its scalability and compatibility with electron-deficient aromatic systems. However, iodinated intermediates may complicate purification.
Solution-Phase Synthesis Using Coupling Agents
A patent describes the activation of carboxylic acids with oxalyl chloride and dimethylformamide (DMF) to form reactive intermediates. For example, 4-acetylamino benzoic acid reacts with oxalyl chloride in ethyl acetate, followed by the addition of o-nitroaniline to form N-(2'-nitrophenyl)-4-acetylaminobenzamide. Subsequent hydrogenation with palladium on carbon (5% Pd/C) under H₂ at 80°C reduces the nitro group to an amine, yielding the final hydrazone after condensation with cinnamaldehyde .
Optimized Conditions :
-
Coupling Agent : Oxalyl chloride (1.3 equiv)
-
Catalyst : Pyridine (1.1 equiv)
-
Reduction : H₂ (40 psi), 6 hours, 80°C
This approach avoids harsh acidic conditions but requires careful control of hydrogenation parameters to prevent over-reduction.
Two-Step Synthesis via Hydrazide Intermediates
A modular strategy involves synthesizing benzohydrazides first, followed by condensation with cinnamaldehyde. For instance, 2,4-dihydroxybenzohydrazide is refluxed with 3-phenylprop-2-enal in ethanol under acidic catalysis (e.g., HCl). The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming the hydrazone linkage.
Critical Variables :
-
Molar Ratio : 1:1 (hydrazide:aldehyde)
-
Catalyst : 0.1 M HCl
-
Reflux Duration : 4–6 hours
-
Yield : 68–82% after silica gel chromatography
While this method offers high regioselectivity, the use of HCl necessitates corrosion-resistant equipment.
Catalytic Methods Using Deep Eutectic Solvents (DES)
Emerging green chemistry approaches employ DES (e.g., choline chloride:urea) as reaction media. A mixture of benzohydrazide and cinnamaldehyde in DES (1:2 molar ratio) is heated at 60°C for 24 hours. The DES acts as both solvent and catalyst, achieving yields comparable to traditional methods (70–75%) while reducing waste.
Comparative Analysis of Preparation Methods
Mechanistic Insights
The formation of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide proceeds via a nucleophilic addition-elimination mechanism. The hydrazide’s amino group attacks the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and dehydration yield the hydrazone. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity, while polar aprotic solvents stabilize the transition state .
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the imine bond to an amine, resulting in the formation of N-[(E)-3-phenylprop-2-enyl]amino]benzamide.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Synthesis and Research
Building Block in Organic Synthesis
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide serves as a vital building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions, including condensation and coupling reactions. The compound's unique structure allows for modifications that can lead to diverse derivatives with potential applications in pharmaceuticals and materials science .
Reactivity and Functionalization
The compound can undergo several chemical transformations, including oxidation, reduction, and substitution reactions. For instance, the hydrazone group present in related compounds has been shown to interact with biological macromolecules, which may enhance its utility in drug design.
Biological Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising antiproliferative properties against various cancer cell lines. For example, a study evaluated a series of related compounds for their activity against the NCI tumor cell line panel, demonstrating significant growth inhibition in several types of cancer, including leukemia and breast cancer .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mode of action positions them as potential candidates for further development into therapeutic agents .
Antimicrobial Properties
In addition to anticancer activity, some derivatives have been investigated for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents .
Medicinal Chemistry
Drug Development Potential
Given its structural features and biological activity, this compound is being explored for its potential in drug development. Its ability to interact with specific biological targets makes it a candidate for designing new drugs aimed at treating cancer and infectious diseases .
Pharmacological Studies
Pharmacological evaluations have revealed that certain derivatives possess favorable pharmacokinetic properties, enhancing their suitability for therapeutic use. These studies often involve assessing the compounds' bioavailability, metabolism, and toxicity profiles .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions . Additionally, its antibacterial properties may result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth.
Comparison with Similar Compounds
Structural Analogues with Antiviral Activity
- Imatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide): Key Feature: A methylpiperazine moiety enhances hydrophobic interactions and cellular uptake. Activity: Inhibits SARS-CoV with an EC50 of 9.823 mM . Comparison: Unlike imatinib, the target compound lacks the methylpiperazine group, which may reduce antiviral potency but improve solubility due to fewer basic centers.
Cytotoxic Benzamide Derivatives
- Thiadiazole-Chalcone Hybrids (e.g., (E)-N-(5-(3,4-Dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzamide): Key Feature: Combines a thiadiazole ring and chalcone moiety for DNA intercalation. Activity: IC50 values of 6.92–16.35 μM against leukemia HL-60 cells and 9.12–12.72 μM against HeLa cells .
Melanoma-Targeting Radioiodinated Benzamides
- Compound 6 (4-acetamido-N-(2-diethylaminoethyl)-5-[(131)I]iodo-2-methoxybenzamide): Key Feature: Methoxy and acetamido substituents enhance metabolic stability. Activity: Melanoma uptake of 23.2% ID/g at 6 hours post-injection . Comparison: The absence of radioiodine and polar substituents in the target compound limits its diagnostic utility but may reduce toxicity.
Antioxidant and Anti-Inflammatory Benzamides
- N-{[(4-methoxyphenyl) amino] carbonothioyl} benzamide: Key Feature: Methoxy and thiourea groups enhance radical scavenging. Activity: 87.7% inhibition in antioxidant assays . Comparison: The target compound’s imine group may confer moderate antioxidant activity but is less electron-rich than thiourea derivatives.
Data Table: Key Properties of Comparable Compounds
Mechanistic and Pharmacokinetic Insights
- Binding Interactions : The bis-(E)-configured system in the target compound facilitates planar stacking with aromatic residues in enzyme active sites, similar to chalcone-based inhibitors . However, the absence of electron-withdrawing groups (e.g., nitro in ’s derivatives) may reduce DNA intercalation efficiency .
- Metabolic Stability : Unlike radioiodinated benzamides with slow urinary excretion , the target compound’s imine bond may render it susceptible to hydrolysis, limiting its half-life .
- Selectivity : The lack of a methylpiperazine or morpholine ring (cf. imatinib or ’s anti-inflammatory agents) reduces off-target interactions but may compromise tissue penetration .
Biological Activity
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide, a compound featuring a hydrazone and benzamide structure, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Hydrazone Linkage : Contributes to its reactivity and interaction with metal ions.
- Benzamide Moiety : Influences protein interactions and cellular signaling pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The hydrazone linkage allows for stable complex formation with metal ions, which can modulate enzymatic activities or disrupt cellular processes. The benzamide portion may interact with various protein targets, influencing critical signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound was evaluated against multiple cancer types, including leukemia, non-small cell lung cancer, colon cancer, and melanoma. It showed promising results in inhibiting cell growth and inducing apoptosis .
| Cell Line Type | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Leukemia | 2.66 | Induction of G2/M phase arrest |
| Non-small cell lung | 1.73 | Apoptosis induction |
| Colon | 5.00 | Inhibition of tubulin polymerization |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Bacterial Strains Tested : Efficacy was observed against various strains including Staphylococcus aureus and Escherichia coli.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 10 μg/mL |
Case Studies
- Pancreatic β-cell Protection : A study highlighted the protective effects of related benzamide analogs against endoplasmic reticulum (ER) stress in pancreatic β-cells. These findings suggest that modifications to the benzamide structure can enhance protective activity against cellular stressors associated with diabetes .
- HDAC Inhibition : Another investigation focused on the inhibition of histone deacetylases (HDACs), which are crucial in cancer therapy. The compound demonstrated selectivity towards class I HDACs, with IC50 values significantly lower than standard treatments like SAHA (suberoylanilide hydroxamic acid) .
Q & A
Q. What are the standard synthetic routes for N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide?
The compound is synthesized via Schiff base condensation between 3-phenylprop-2-enal and benzamide derivatives under controlled conditions. Key steps include:
- Reagent selection : Use anhydrous ethanol or methanol as solvents to facilitate imine bond formation.
- Catalytic optimization : Acetic acid (1–5 mol%) accelerates the reaction by protonating the carbonyl group, enhancing electrophilicity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product, with yields typically ranging from 60–80% .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR : and NMR identify proton environments (e.g., vinyl protons at δ 6.8–7.2 ppm and aromatic protons at δ 7.3–8.1 ppm). Coupling constants () confirm E/Z isomerism .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 265.1212) .
- IR spectroscopy : Stretching frequencies for C=N (1630–1650 cm) and amide C=O (1680–1700 cm) confirm functional groups .
Q. What are the common chemical reactions involving this compound?
- Oxidation : The α,β-unsaturated imine moiety reacts with oxidizing agents (e.g., KMnO) to form nitro or carbonyl derivatives.
- Reduction : Catalytic hydrogenation (H/Pd-C) reduces the C=N bond to an amine, enabling further functionalization .
- Nucleophilic substitution : The benzamide group undergoes substitution with Grignard reagents or thiols at the carbonyl carbon .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize synthetic pathways or predict reactivity?
DFT calculations (B3LYP/6-311+G(d,p)) model:
- Transition states : Identify energy barriers for imine formation, aiding in solvent/catalyst selection.
- Electrostatic potential maps : Predict nucleophilic/electrophilic sites (e.g., electron-deficient C=N bond) for targeted modifications .
- Thermodynamic stability : Compare E vs. Z isomer stability (ΔG calculations) to guide reaction conditions .
Q. What challenges arise in X-ray crystallographic refinement of Schiff base derivatives?
- Disorder in crystal lattices : The flexible vinyl group may require TwinRotMat or SHELXL refinement to resolve anisotropic displacement parameters .
- Hydrogen bonding networks : Use Olex2 or Mercury to model intermolecular interactions (e.g., N–H···O=C) that stabilize the crystal structure .
- Data resolution : High-intensity synchrotron sources (λ < 1 Å) improve accuracy for low-symmetry space groups (e.g., P1) .
Q. How do kinetic studies resolve contradictions in reaction mechanisms?
- Variable time NMR : Track intermediate formation (e.g., hemiaminals) during imine condensation.
- Isotopic labeling : -benzamide derivatives clarify whether proton transfer or nucleophilic attack is rate-limiting .
- Arrhenius analysis : Compare activation energies () across solvents (e.g., DMF vs. THF) to identify solvent effects .
Q. What methodologies assess its potential as a histone deacetylase (HDAC) inhibitor?
- In vitro assays : Measure IC values using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in HDAC1–11 isoforms .
- Molecular docking (AutoDock Vina) : Simulate binding to HDAC catalytic pockets (Zn-coordination analysis) .
- Structure-activity relationships (SAR) : Modify the phenylpropene backbone to enhance selectivity (e.g., fluorinated analogs for HDAC3 inhibition) .
Q. How can researchers address discrepancies between computational and experimental biological activity data?
- Free-energy perturbation (FEP) : Quantify binding affinity differences caused by solvation effects or protein flexibility .
- Meta-analysis : Cross-validate results with public databases (ChEMBL, PubChem BioAssay) to identify assay-specific artifacts .
- Cryo-EM/co-crystallography : Resolve ligand-protein complexes at atomic resolution to validate docking poses .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
